Cas no 1806051-57-9 (3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride)

3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride
-
- インチ: 1S/C10H3ClF6O2/c11-8(19)4-1-5(3-18)7(10(15,16)17)6(2-4)9(12,13)14/h1-3H
- InChIKey: PATRSKLWMKLABP-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C=O)C(C(F)(F)F)=C(C(F)(F)F)C=1)=O
計算された属性
- せいみつぶんしりょう: 303.9725760 g/mol
- どういたいしつりょう: 303.9725760 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 34.1
- ぶんしりょう: 304.57
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014000786-1g |
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride |
1806051-57-9 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 関連文献
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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3,4-Bis(trifluoromethyl)-5-formylbenzoyl chlorideに関する追加情報
Comprehensive Overview of 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride (CAS No. 1806051-57-9)
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride (CAS No. 1806051-57-9) is a highly specialized organic compound widely utilized in advanced chemical synthesis and pharmaceutical research. Its unique molecular structure, featuring both trifluoromethyl and formyl functional groups, makes it a valuable intermediate for designing complex molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, material science, and agrochemical development.
The compound's benzoyl chloride moiety is particularly noteworthy, as it serves as a reactive handle for further derivatization. This property aligns with current trends in click chemistry and high-throughput screening, where efficient building blocks are in high demand. Recent literature highlights its role in creating fluorinated pharmaceuticals, a growing sector due to the metabolic stability imparted by fluorine atoms. Questions like "How does fluorination improve drug bioavailability?" or "What are the latest applications of benzoyl chloride derivatives?" frequently appear in scientific forums, reflecting the compound's relevance.
From a synthetic perspective, 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride offers exceptional versatility. Its electron-withdrawing groups facilitate nucleophilic aromatic substitutions, while the formyl group enables condensation reactions—key topics in organic chemistry education. Laboratories focusing on green chemistry often explore this compound's potential in catalytic processes, addressing environmental concerns without compromising reactivity.
Analytical characterization of CAS No. 1806051-57-9 typically involves NMR spectroscopy and mass spectrometry, techniques frequently searched by quality control professionals. The compound's stability under various conditions is another hot topic, with researchers investigating optimal storage protocols to maintain its chemical integrity. Such discussions are prevalent in platforms like ResearchGate and PubMed, indicating strong academic interest.
In material science, this benzoyl chloride derivative contributes to developing high-performance polymers with enhanced thermal resistance—a critical requirement for aerospace and electronics industries. Searches for "heat-resistant polymer precursors" or "fluorinated monomers for coatings" often lead to compounds like this, underscoring its industrial significance. The trifluoromethyl groups impart hydrophobicity, making it attractive for waterproofing applications.
Regulatory compliance for 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride follows standard chemical safety protocols, with SDS documentation being a common search term among procurement specialists. While not classified as hazardous under normal handling conditions, proper laboratory PPE remains essential—a point emphasized in recent workplace safety webinars. This aligns with the broader industry shift toward responsible chemical management.
The compound's role in medicinal chemistry continues to expand, particularly in kinase inhibitor development—a trending subject in cancer research. Its structural features enable precise modifications of drug candidates, answering frequent queries about "scaffold optimization techniques." Patent databases show growing filings involving this intermediate, reflecting its importance in intellectual property landscapes.
Supply chain aspects of CAS No. 1806051-57-9 also generate discussion, with manufacturers optimizing synthesis routes to improve cost-efficiency—a major concern for bulk buyers. Analytical methods for purity verification (e.g., HPLC analysis) are equally searched, demonstrating the compound's quality-sensitive applications. These practical considerations complement its theoretical appeal in peer-reviewed journals.
Emerging applications in electronic materials further elevate the compound's profile. Its potential in organic semiconductors attracts attention from the renewable energy sector, where searches for "novel electron transport materials" are surging. This dual applicability in life sciences and advanced technology positions 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride as a cross-disciplinary asset.
Future research directions may explore its use in metal-organic frameworks (MOFs) or covalent organic polymers (COPs), areas gaining traction in materials science publications. Such innovative applications respond to the growing demand for functionalized building blocks in nanotechnology—addressing frequent researcher inquiries about "customizable molecular platforms."
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